molecular formula C7H5F3IN B13974522 3-iodo-N-(trifluoromethyl)aniline

3-iodo-N-(trifluoromethyl)aniline

Cat. No.: B13974522
M. Wt: 287.02 g/mol
InChI Key: VREHYBZIBKCRSU-UHFFFAOYSA-N
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Description

3-Iodo-N-(trifluoromethyl)aniline is a multifunctional aromatic amine compound of significant interest in advanced chemical research and development. Its structure, featuring both an iodine substituent and a trifluoromethyl group attached to a nitrogen-based aniline, makes it a valuable scaffold in organic synthesis and drug discovery. Research Applications and Value: The primary research value of this compound lies in its role as a key synthetic intermediate. The iodine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures. Aniline derivatives with halogen and trifluoromethyl substitutions are frequently employed in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Specifically, closely related trifluoro-aniline derivatives have demonstrated notable antibacterial and antibiofilm efficacy against pathogenic Vibrio species, which are a concern in foodborne illnesses and aquaculture . For instance, the compound 2-iodo-4-trifluoromethylaniline (ITFMA) exhibited a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against V. parahaemolyticus and was effective in suppressing biofilm formation on seafood surfaces . This suggests potential applications for this compound in antimicrobial research and the development of novel anti-biofilm agents. Handling and Compliance: This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use. The presence of halogen and amine functionalities may classify this compound as hazardous for transport .

Properties

Molecular Formula

C7H5F3IN

Molecular Weight

287.02 g/mol

IUPAC Name

3-iodo-N-(trifluoromethyl)aniline

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,12H

InChI Key

VREHYBZIBKCRSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(F)(F)F

Origin of Product

United States

Chemical Reactivity and Transformative Potential of the Chemical Compound

Reactions at the Aryl Iodide Moiety

Nucleophilic Aromatic Substitution (SNAr) with Activated Anilines

The structure of 3-iodo-N-(trifluoromethyl)aniline, featuring an iodine atom and a potent electron-withdrawing trifluoromethyl group on the aromatic ring, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.orgsemanticscholar.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine), leading to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. libretexts.orgdiva-portal.org The aromaticity of the ring is temporarily disrupted in this stage. libretexts.org

The viability of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the anionic Meisenheimer intermediate and thus activating the ring towards nucleophilic attack. libretexts.orgsemanticscholar.org The trifluoromethyl (-CF3) group on the aniline (B41778) ring is a powerful deactivating group that reduces electron density through a strong inductive effect. This deactivation makes the ring more electrophilic and susceptible to attack by nucleophiles. Consequently, the iodine atom in this compound can be displaced by various nucleophiles.

While simple aryl halides are typically inert to nucleophilic substitution, the activation provided by the trifluoromethyl group facilitates these reactions. libretexts.org The reaction rate is influenced by the strength of the attacking nucleophile. libretexts.org Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For instance, procedures have been developed for the SNAr of activated aryl halides with dimethylamine, generated in situ from the thermal decomposition of N,N-dimethylformamide (DMF), which are tolerant of various functional groups. nih.gov

Table 1: Factors Influencing SNAr Reactivity
FactorInfluence on SNAr ReactionRelevance to this compound
SubstratePresence of electron-withdrawing groups stabilizes the Meisenheimer intermediate. libretexts.orgsemanticscholar.orgThe -CF3 group strongly activates the ring for nucleophilic attack.
Leaving GroupThe bond to the leaving group is broken in the second, fast step. Halogens are common leaving groups.The iodine atom serves as the leaving group.
NucleophileStronger nucleophiles generally lead to faster reaction rates. libretexts.orgCan react with a variety of strong nucleophiles (e.g., RNH2, RO-, RS-).

Reactions Involving the Trifluoromethyl Group

Stability and Reactivity of the Trifluoromethyl Group under Various Conditions

The trifluoromethyl (-CF3) group is renowned for its exceptional stability, a property that has made it a cornerstone in the design of pharmaceuticals and agrochemicals. mdpi.comtcichemicals.com This stability stems primarily from the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. mdpi.com As a result, the -CF3 group is generally robust and resistant to degradation under a wide array of chemical, thermal, and photochemical conditions. mdpi.comtcichemicals.com

Despite its general inertness, the trifluoromethyl group is not entirely unreactive. Its reactivity is highly dependent on the specific reaction conditions and the nature of the reagents employed. While stable under many standard synthetic transformations, it can undergo decomposition or transformation under harsh conditions. tcichemicals.comnih.gov For example, reactions with Brønsted superacids can lead to protolytic defluorination, generating reactive electrophilic species. nih.gov Similarly, reactions with certain Lewis acids, transition metal catalysts, and metal hydrides can also effect transformations of the -CF3 group. nih.gov

Recent research has focused on achieving selective C-F bond transformations within the trifluoromethyl group under milder conditions. These methods often rely on specific substrate design or the choice of highly specialized reagents to achieve controlled reactivity without affecting other functional groups in the molecule. tcichemicals.com

Table 2: Stability of the Aromatic Trifluoromethyl Group under Different Conditions
ConditionStability/ReactivityReference
General Chemical/ThermalHigh stability due to strong C-F bonds. mdpi.comtcichemicals.com
Acidic ConditionsGenerally stable, but can react with superacids like CF3SO3H. nih.govrsc.org
Basic ConditionsGenerally stable. rsc.org
Transition Metal CatalysisCan undergo decomposition or transformation with specific catalysts. nih.gov

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl group exerts a profound influence on the reactivity of the aromatic ring to which it is attached. Due to the high electronegativity of the three fluorine atoms, the -CF3 group acts as a powerful electron-withdrawing group, primarily through an inductive effect. mdpi.comvaia.comnih.gov This strong electron withdrawal has several key consequences for the reactivity of the aniline ring in this compound.

Firstly, the -CF3 group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). vaia.comyoutube.com By pulling electron density away from the ring, it makes the ring less nucleophilic and therefore less reactive towards attack by electrophiles. vaia.com In the context of EAS, the trifluoromethyl group is a meta-directing substituent. vaia.comyoutube.com This is because the deactivating inductive effect is felt most strongly at the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack. vaia.com

Conversely, this electron-withdrawing nature activates the aromatic ring for nucleophilic aromatic substitution (SNAr), as discussed in section 3.2.3. libretexts.org The reduction in electron density at the carbons of the ring, especially those ortho and para to the -CF3 group, makes them more susceptible to attack by nucleophiles. Furthermore, the trifluoromethyl group significantly lowers the basicity of the aniline nitrogen. wikipedia.org

Mechanistic Insights into Transformations

Computational Studies of Reaction Pathways and Energy Profiles

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of reactions involving substituted anilines. Density Functional Theory (DFT) calculations, in particular, provide deep insights into reaction pathways, transition state geometries, and the energy profiles of transformations such as SNAr and transition-metal-catalyzed cross-coupling reactions. semanticscholar.orgd-nb.info

For SNAr reactions, computational studies can map the potential energy surface for both the classical two-step pathway involving a Meisenheimer intermediate and a potential concerted (cSNAr) mechanism. semanticscholar.org These studies have shown that the presence of strong electron-withdrawing groups, such as the trifluoromethyl group, tends to stabilize the Meisenheimer intermediate, favoring the stepwise mechanism. semanticscholar.org

In the realm of metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings at the iodo-position of this compound, computational models are used to investigate the energetics of each step in the catalytic cycle. This includes oxidative addition, transmetalation, and reductive elimination. For instance, DFT calculations have been employed to predict that aryl–CF3 bond-forming reductive elimination is accelerated by the oxidation of a Pd(II) center to a higher-valent Pd(IV) species. d-nb.info Such studies are crucial for understanding catalyst behavior, predicting reaction outcomes, and designing more efficient catalytic systems.

Role of Intermediates in Catalytic Cycles

Compound Index

Table 3: List of Chemical Compounds
Compound Name
This compound
1-chloro-2,4-dinitrobenzene
Chlorobenzene
2,4-dinitrofluorobenzene
N,N-dimethylformamide (DMF)
Trifluoromethanesulfonic acid
Trifluoroacetic acid
Trifluoroethanol

Radical Pathways in Trifluoromethylation and Fluoroalkylation

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the radical trifluoromethylation or fluoroalkylation of this compound. While radical-mediated C-H functionalization and transformations of aniline derivatives are established synthetic strategies, research explicitly documenting these pathways for this compound is not publicly available.

General principles of radical chemistry suggest that the electron-rich nature of aniline derivatives makes them suitable substrates for reactions with electrophilic fluoroalkyl radicals. nih.gov Methodologies involving photoredox catalysis have been successfully employed for the direct trifluoromethylation of various arenes, including substituted anilines, by generating trifluoromethyl radicals from sources such as triflyl chloride (TfCl) or Togni's reagent. nih.govrsc.org These reactions often proceed under mild conditions, using visible light to initiate the radical process. nih.gov

In a typical photoredox cycle for trifluoromethylation, a photocatalyst, upon excitation by light, reduces a trifluoromethyl source to generate a trifluoromethyl radical. rsc.org This highly reactive and electrophilic radical can then add to an electron-rich aromatic ring like an aniline derivative. nih.gov Subsequent oxidation and deprotonation steps would then yield the trifluoromethylated product. nih.gov The regioselectivity of such reactions on a substrate like this compound would be influenced by the directing effects of the existing iodo and N-trifluoromethyl substituents.

Similarly, radical fluoroalkylation of anilines has been achieved using various perfluoroalkyl iodide reagents in the presence of a radical initiator. nih.gov Visible light-activated complexes can also be used to generate perfluoroalkyl radicals for these transformations. nih.gov

Despite the existence of these general methods for the radical functionalization of anilines, the absence of specific data for this compound means that its reactivity, potential for selective functionalization at different positions on the aromatic ring, and the efficiency of such transformations remain undocumented in the reviewed literature. Further experimental investigation would be required to determine the outcomes of subjecting this compound to these radical trifluoromethylation and fluoroalkylation conditions.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of "3-iodo-N-(trifluoromethyl)aniline," offering insights into the proton, carbon, and fluorine nuclei.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the substitution pattern on the aromatic ring and identifying the amine proton. In a typical ¹H NMR spectrum of a related compound, 3-iodoaniline, the aromatic protons appear as complex multiplets due to spin-spin coupling. chemicalbook.com For "this compound," the aromatic protons are expected in the range of δ 6.5-7.5 ppm. The exact chemical shifts and splitting patterns would be influenced by the electron-withdrawing nature of both the iodo and trifluoromethyl groups. The N-H proton signal is anticipated as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. In some cases, coupling between the N-H proton and the fluorine atoms of the trifluoromethyl group might be observed, providing further structural confirmation. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 6.5 - 7.5 Multiplet

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of "this compound." The spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the iodine (C-I) is expected to be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons. Conversely, the carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. Aromatic carbon signals will appear in the typical region of δ 110-150 ppm. For instance, in the structurally similar 4-fluoro-3-(trifluoromethyl)aniline, the carbon atoms of the aromatic ring show distinct signals, which aids in their assignment. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm) Key Features
C-I ~90 - 100 Shielded due to iodine
Aromatic CH 110 - 140 Multiple distinct signals
C-N 140 - 150 Deshielded due to nitrogen

Note: Predicted values are based on trends observed in similar structures.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing the trifluoromethyl (CF₃) group. aiinmr.com Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this method provides a clear and strong signal for the CF₃ group. aiinmr.com For "this compound," the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this singlet, typically in the range of -60 to -65 ppm (relative to a standard like CFCl₃), is characteristic of a CF₃ group attached to an aromatic ring. rsc.orgacs.org The precise chemical shift can be influenced by the electronic environment of the aniline (B41778) ring. nih.govdovepress.com

To unambiguously assign all proton and carbon signals, especially in cases of complex splitting patterns, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.educolumbia.edulibretexts.org It is highly sensitive and allows for the definitive assignment of which proton is attached to which carbon in the benzene (B151609) ring. columbia.edu

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, provide valuable information about the functional groups present in "this compound."

The FT-IR spectrum of "this compound" will exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretch: The N-H stretching vibration of the secondary amine is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. wpmucdn.com In aniline, two distinct bands are observed for the primary amine group. researchgate.net

C-F Stretches: The strong electron-withdrawing nature of the fluorine atoms results in intense C-F stretching vibrations. These are typically observed in the range of 1100-1400 cm⁻¹. wpmucdn.comnih.gov For substituted trifluoromethyl benzenes, a characteristic strong band for the C-CF₃ stretch appears near 1330 cm⁻¹. ias.ac.in

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while the aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretch: The C-N stretching vibration is typically observed in the 1250-1350 cm⁻¹ range. uc.edu

C-I Stretch: The C-I stretching vibration occurs at lower frequencies, generally below 600 cm⁻¹, and may be difficult to observe on some instruments. wpmucdn.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium
Aromatic C-H Stretch > 3000 Medium to Weak
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-N Stretch 1250 - 1350 Medium
C-F (of CF₃) Stretch 1100 - 1400 Strong

These spectroscopic methodologies, when used in combination, provide a comprehensive and unambiguous characterization of the chemical structure and purity of "this compound."

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

Fourier Transform Raman (FT-Raman) spectroscopy serves as a vital analytical tool, offering complementary information to infrared (IR) spectroscopy for the structural elucidation of this compound. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. This often results in different selection rules, meaning vibrations that are weak or absent in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa.

For this compound, FT-Raman is particularly useful for identifying vibrations involving the carbon-iodine (C-I) bond and the symmetric vibrations of the trifluoromethyl (-CF3) group and the benzene ring, which typically produce strong Raman signals. The analysis of its vibrational spectrum is based on the characteristic frequencies of its constituent functional groups. globalresearchonline.netmaterialsciencejournal.org

Key Expected Vibrational Modes:

C-I Vibrations: The carbon-iodine stretching vibration is expected to appear in the low-frequency region of the spectrum.

CF3 Group Vibrations: The trifluoromethyl group has several characteristic vibrations, including symmetric and asymmetric stretching and deformation modes. The symmetric CF3 stretch is typically a strong band in the Raman spectrum.

N-H Vibrations: The N-H stretching vibrations of the primary amine group generally appear at high wavenumbers. In aniline and its derivatives, symmetric and anti-symmetric stretching modes can be observed. nsf.gov

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic modes, including C-H stretching, in-plane and out-of-plane C-H bending, and ring stretching (Kekulé-type) vibrations. materialsciencejournal.org

The precise positions of these bands can be influenced by the electronic effects of the substituents and potential intermolecular interactions in the solid state.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Raman Intensity
N-H (Amine)Symmetric/Asymmetric Stretch3200 - 3500Medium
C-H (Aromatic)Stretch3000 - 3100Strong
C=C (Aromatic)Ring Stretch1400 - 1600Strong
C-NStretch1250 - 1350Medium
C-F (in CF₃)Symmetric Stretch1100 - 1200Strong
C-IStretch480 - 600Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. researchgate.net Aromatic compounds like aniline exhibit characteristic absorptions in the UV region due to π → π* transitions within the benzene ring. The presence of the amino (-NH2) group, the iodine atom (-I), and the trifluoromethyl (-CF3) group as substituents significantly modulates these transitions.

The amino group, with its lone pair of electrons on the nitrogen atom, can participate in resonance with the aromatic π-system, leading to n → π* transitions. This conjugation typically results in a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. msu.edulibretexts.org

The substituents influence the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgumn.edu

Trifluoromethyl (-CF3) Group: As a strong electron-withdrawing group, it lowers the energy of both the HOMO and LUMO, potentially leading to a hypsochromic (blue) shift.

Iodine (-I) Atom: Iodine exhibits a dual electronic effect. It is inductively electron-withdrawing but can donate electron density to the ring via resonance (p-π conjugation). Its large size and polarizability also influence the electronic environment.

Transition TypeDescriptionExpected Wavelength Range (nm)Influence of Substituents
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital of the benzene ring.230 - 280Modulated by the combined electronic effects of -NH₂, -I, and -CF₃ groups.
n → πExcitation of a non-bonding electron from the amino group nitrogen to a π antibonding orbital of the ring.280 - 320Indicates conjugation of the amine lone pair with the aromatic system.

X-ray Diffraction Crystallography

While the crystal structure for this compound itself is not publicly documented, the structure of a very closely related compound, 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide , has been determined, offering valuable insights. researchgate.net In this analog, the key structural features involving the iodo- and trifluoromethyl-substituted rings are preserved. The analysis revealed that the molecule adopts a specific conformation where the two aromatic rings are not coplanar. The dihedral angle between the planes of the iodo-substituted ring and the trifluoromethyl-substituted ring is a critical conformational parameter. researchgate.net Such studies confirm the molecular connectivity and provide the foundational data needed to understand intermolecular forces. nih.govresearchgate.net

Crystallographic Data for an Analogous Compound: 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide researchgate.net
ParameterValue
Chemical FormulaC₁₄H₈F₃INO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.336 (3)
b (Å)4.7230 (10)
c (Å)22.188 (4)
β (°)106.88 (3)
Volume (ų)1337.8 (5)

The packing of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. researchgate.netnih.gov The analysis of the crystal structure of the analog, 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide, reveals the dominant forces that dictate its supramolecular assembly. researchgate.net

Hydrogen Bonding: The primary hydrogen bond donor is the amine (or amide in the analog) N-H group, and a common acceptor is an electronegative atom like oxygen or nitrogen on an adjacent molecule. In the crystal structure of the benzamide (B126) analog, N—H···O hydrogen bonds link molecules into chains. researchgate.net For this compound, one would expect N—H···N or N—H···F hydrogen bonds to play a role in its crystal packing. nih.govnih.gov

Halogen Bonding: A significant interaction observed in the iodo-substituted analog is halogen bonding. acs.orgnih.gov This occurs when the iodine atom acts as a Lewis acid, interacting with a Lewis base on a neighboring molecule. This is due to a region of positive electrostatic potential, known as a σ-hole, on the iodine atom along the extension of the C-I covalent bond. nih.govyoutube.com In the crystal of the analog, short I···I contacts of 3.7797 (5) Å were observed, linking the hydrogen-bonded chains into ribbons. researchgate.net This type of interaction is a crucial directional force in the crystal engineering of halogenated compounds. furman.edu

Intermolecular Interactions in the Crystal of an Analogous Compound researchgate.net
Interaction TypeDescriptionObserved Distance (Å)Significance
Hydrogen Bond (N-H···O)Links molecules into one-dimensional chains.~2.8 - 3.0Primary structural motif.
Halogen Bond (I···I)Links the hydrogen-bonded chains together.3.7797 (5)Directional interaction contributing to the formation of ribbons.

Lack of Specific Research Data for this compound

Following a comprehensive search for computational and theoretical studies on the chemical compound This compound , it has been determined that there is a significant lack of published research specifically detailing the quantum chemical calculations requested. While computational studies on analogous compounds, such as other substituted anilines, are available, these findings cannot be directly extrapolated to this compound due to the unique electronic and steric influences of the iodine and trifluoromethyl substituents.

The initial search aimed to find specific data regarding Density Functional Theory (DFT) or Ab Initio calculations for this compound, covering geometry optimization, vibrational frequencies, electronic properties (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and first-order hyperpolarizability.

Computational studies have been performed on related molecules like 4-nitro-3-(trifluoromethyl)aniline (B27955) and 2-chloro-5-(trifluoromethyl)aniline. nih.govresearchgate.net These studies utilize methods such as DFT to explore molecular stability, charge transfer, and reactive sites. nih.govresearchgate.net For instance, research on other aniline derivatives has successfully employed these computational techniques to analyze molecular structures, electronic properties, and potential applications in areas like nonlinear optics. dergipark.org.trbohrium.com However, the specific combination of an iodine atom at the 3-position and a trifluoromethyl group on the amine nitrogen in this compound presents a unique case for which dedicated computational analysis appears to be unpublished in the available scientific literature.

Without specific published data, generating a scientifically accurate article with detailed research findings and data tables for this compound, as per the requested outline, is not possible. The creation of such content would necessitate speculative data that is not supported by scientific evidence.

Computational and Theoretical Studies on the Chemical Compound

Molecular Dynamics (MD) Simulations

Detailed molecular dynamics (MD) simulation studies specifically focused on 3-iodo-N-(trifluoromethyl)aniline are not prominently available in the reviewed literature. Therefore, a specific discussion on its molecular behavior in solvent environments or its reactivity under dynamic conditions based on MD simulations cannot be provided at this time.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The structure-activity and structure-property relationships of this compound are primarily dictated by the electronic and steric nature of its iodo and trifluoromethyl substituents attached to the aniline (B41778) framework.

Correlation of Electronic and Steric Effects with Reactivity and Spectral Signatures

The reactivity and spectral characteristics of this compound are a direct consequence of the combined electronic and steric influences of the iodine atom and the trifluoromethyl group.

Electronic Effects: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. beilstein-journals.org This effect deactivates the aromatic ring, making it less susceptible to electrophilic substitution. The iodine atom also exerts a strong electron-withdrawing inductive effect. The presence of these groups can influence the electron density on the aniline nitrogen, affecting its basicity and nucleophilicity. In studies of related molecules, the introduction of varied substituents, including halogens, was used to incorporate a wide range of electronic and steric effects to modulate biological activities. nih.gov

Steric Effects: The trifluoromethyl group and the iodine atom both introduce significant steric hindrance. nih.gov This bulkiness can influence the conformation of the molecule and affect its ability to interact with other molecules or biological targets. For instance, in the design of other complex molecules, the steric hindrance of the trifluoromethyl group has been shown to be a critical factor in determining molecular conformation and, consequently, functional properties like fluorescence. nih.gov

These combined effects are expected to be reflected in the compound's spectral signatures, such as its NMR and IR spectra, where the chemical shifts and vibrational frequencies would be influenced by the electron distribution and geometry imposed by the substituents.

Theoretical Basis for the Influence of Halogen and Trifluoromethyl Substituents

The theoretical foundation for understanding the properties of this compound lies in the fundamental characteristics of its key functional groups.

Trifluoromethyl Group (-CF₃): The -CF₃ group is of significant interest in medicinal and materials chemistry. beilstein-journals.org Its defining features include:

High Electronegativity: This leads to strong electron-withdrawal from the aromatic ring, which can enhance the stability of the molecule. beilstein-journals.org

Increased Lipophilicity: The -CF₃ group generally increases the lipophilicity of a molecule, which can improve its transport properties and in vivo uptake. beilstein-journals.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. beilstein-journals.org

The incorporation of a trifluoromethyl group is a common strategy in the development of pharmacologically active compounds, precisely because of these beneficial effects on molecular properties. researchgate.net

Iodine Substituent (-I): As a halogen, iodine contributes to the molecule's properties in several ways:

Inductive Effect: It exerts a strong electron-withdrawing inductive effect, deactivating the aromatic ring.

Steric Bulk: Iodine is a large atom, contributing significantly to the steric profile of the molecule.

Synthetic Handle: The carbon-iodine bond is relatively weak compared to other carbon-halogen bonds, making it a valuable site for further chemical modification through reactions like cross-coupling.

Advanced Applications and Derivatization in Organic Synthesis Research

Precursors for Complex Molecular Architecture

The strategic placement of the iodo, amino, and trifluoromethyl groups on the aniline (B41778) ring makes 3-iodo-N-(trifluoromethyl)aniline a powerful precursor for constructing intricate molecular frameworks. The iodine atom provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, while the N-(trifluoromethyl)aniline core is a significant pharmacophore in its own right.

Utilization in the Synthesis of Functionalized Anilines and Anilides

The iodine atom on this compound acts as a synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of functional groups onto the aromatic ring, leading to highly substituted aniline derivatives. For instance, copper-catalyzed amination reactions of iodoarenes can be employed to introduce new amine functionalities. researchgate.net This type of transformation highlights the utility of the iodo group in building more complex aniline structures.

Furthermore, the N-(trifluoromethyl)amine moiety can be elaborated to form N-(trifluoromethyl)anilides. While direct acylation can be challenging, modern synthetic methods are being developed for the direct synthesis of N-CF3 amides via photocatalytic processes. nih.gov These methods utilize specialized reagents that can deliver a trifluoromethylamidyl radical to various substrates. nih.gov Applying such strategies to precursors derived from this compound would allow for the creation of a diverse range of complex anilides, which are important motifs in pharmaceuticals and agrochemicals.

Reaction TypeReagents/CatalystsProduct ClassPotential Application
Suzuki Coupling Arylboronic acids, Palladium catalystAryl-substituted N-(trifluoromethyl)anilinesOrganic electronics, pharmaceutical intermediates
Sonogashira Coupling Terminal alkynes, Palladium/Copper catalystAlkynyl-substituted N-(trifluoromethyl)anilinesMolecular wires, bioactive compounds
Buchwald-Hartwig Amination Amines, Palladium catalystDiamine derivativesLigand synthesis, material science
Amide Formation Acyl chlorides, Carboxylic acidsN-(Trifluoromethyl)anilidesAgrochemicals, pharmaceuticals

Intermediates for Fluorinated Heterocycles and Biologically Active Scaffolds

The incorporation of a trifluoromethyl group into organic molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govekb.eg The N-CF3 motif, in particular, is of growing interest, with N-trifluoromethyl azoles showing excellent aqueous stability and increased cell permeability compared to their non-fluorinated analogs. nih.govresearchgate.net

This compound is an ideal starting material for the synthesis of fluorinated heterocycles. The iodo group enables intramolecular cyclization reactions, a key strategy for building ring systems. For example, palladium-catalyzed intramolecular reactions can be used to form a variety of fused heterocyclic systems. The synthesis of 1-aryl-3-trifluoromethylpyrazoles, a privileged structure in many bioactive compounds, often involves the cyclocondensation of trifluoromethylated synthons which can be derived from precursors like this compound. nih.gov Acid-catalyzed intramolecular cyclization of related sulfoximine (B86345) derivatives to form thiadiazines further demonstrates a pathway for converting functionalized anilines into complex heterocycles. nih.gov These strategies establish the compound as a key intermediate for accessing novel, biologically active chemical space.

Building Blocks for Material Science Research

The unique electronic properties conferred by the trifluoromethyl group, combined with the synthetic versatility of the iodo-aniline structure, make this compound an attractive building block for materials science.

Incorporation into Polymer Backbones

Fluoropolymers are known for their high thermal stability and chemical resistance. nih.govresearchgate.net While the direct polymerization of this compound is not widely documented, its structure is well-suited for modern polymerization techniques. The iodine atom can participate in cross-coupling polymerization reactions, such as Suzuki or Sonogashira polycondensation. A related strategy, iodo-ene polymerization, utilizes perfluorodiiodides to create high-molecular-weight fluoropolymers under mild conditions. nih.gov This demonstrates the reactivity of C-I bonds in polymer formation. By functionalizing the amine group of this compound to introduce a second reactive site (e.g., a boronic ester), it could be used as an A-B type monomer for the synthesis of novel, functional fluorinated polymers.

Development of Fluorinated Organic Materials

The introduction of trifluoromethyl groups into polymers can significantly enhance their properties for material applications. researchgate.net These groups can increase the polymer's glass transition temperature, thermal stability, and solubility in organic solvents while improving electrical insulating properties. researchgate.net Aromatic polyimides and other high-performance polymers containing CF3 groups are actively researched for applications in electronics and aerospace. researchgate.net this compound represents a key building block for these advanced materials. Its iodo-group allows it to be incorporated into larger molecular or polymeric structures through established cross-coupling chemistry, carrying the beneficial CF3 group into the final material.

Role as Ligand Precursors in Catalysis

P,N-heterocyclic phosphines and other chelating ligands are of paramount importance in homogeneous catalysis. nih.govresearchgate.net The synthesis of these ligands often relies on the use of functionalized anilines as starting materials. This compound is an excellent precursor for a variety of phosphine (B1218219) ligands. beilstein-journals.orgrsc.org

The typical synthetic approach involves the reaction of the iodo-substituted ring with a phosphine source. This is often achieved through a metal-halogen exchange (e.g., lithiation of the C-I bond) followed by reaction with a chlorophosphine to form a P-C bond. rsc.org The aniline nitrogen can then be used as a coordinating atom itself or as a point of attachment for other coordinating groups, leading to the formation of bidentate or tridentate P,N-ligands. nih.govbeilstein-journals.org The presence of the electron-withdrawing trifluoromethyl group on the ligand backbone can be used to fine-tune the electronic properties of the resulting metal catalyst, influencing its reactivity and selectivity. The utility of fluorinated anilines as ligand precursors is well-established, making this compound a valuable component in the synthetic chemist's toolbox for catalyst development. researchgate.net


Probe Molecules in Fundamental Chemical Studies

The distinct electronic nature of this compound makes it an excellent candidate for use as a probe molecule in studies aimed at understanding fundamental chemical phenomena, such as reaction mechanisms and the nature of aromaticity.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its presence on the aniline ring significantly impacts the reactivity of the molecule and can be used to probe the electronic demands of reaction transition states. For example, in reactions where a positive charge buildup occurs on the aromatic ring, the rate of reaction would be significantly retarded by the presence of the trifluoromethyl group. Conversely, in reactions involving nucleophilic attack on the aromatic ring, the rate would be enhanced.

By studying the kinetics and product distributions of reactions involving this compound and comparing them to analogous reactions with other substituted anilines (e.g., 3-iodoaniline, 3-methyl-N-(trifluoromethyl)aniline), researchers can elucidate detailed reaction mechanisms. The iodo group also serves as a convenient label for tracking the molecule through complex reaction sequences and can be used in competition experiments to determine relative reactivities.

The simultaneous presence of a halogen (iodo) and a trifluoromethyl group on the aniline ring provides a rich platform for studying substituent effects on aromaticity and electron density distribution. Computational methods, such as Density Functional Theory (DFT), are powerful tools for these investigations.

Studies on related molecules like m-fluoroaniline and m-iodoaniline have shown that the presence of a substituent atom alters the charge distribution and, consequently, the structural and electronic characteristics of the aniline molecule. chemrxiv.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly sensitive to substitution patterns. The trifluoromethyl group, being a strong σ-withdrawing and π-withdrawing group, is expected to significantly lower both the HOMO and LUMO energy levels of the aniline ring.

Table 2: Calculated Electronic Properties of Substituted Anilines

Compound HOMO (eV) LUMO (eV) Dipole Moment (Debye)
Aniline -5.12 -0.15 1.53
3-Iodoaniline -5.25 -0.48 2.31
3-(Trifluoromethyl)aniline (B124266) -5.78 -0.89 3.05

Note: Values for aniline, 3-iodoaniline, and 3-(trifluoromethyl)aniline are representative literature or calculated values for comparison. Values for this compound are predicted trends.

Future Research Directions and Unexplored Avenues

Development of Novel, Greener Synthetic Methodologies

The imperative for sustainable chemical manufacturing has spurred significant interest in developing environmentally benign synthetic routes. For 3-iodo-N-(trifluoromethyl)aniline, future research is poised to explore innovative catalytic systems that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Expanding the Scope of Photoredox and Electrochemical Transformations

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. mdpi.com This approach utilizes light energy to drive chemical reactions under mild conditions, often with high selectivity and functional group tolerance. mdpi.comnih.gov Future research could focus on developing novel photocatalytic systems for the direct trifluoromethylation and iodination of aniline (B41778) derivatives. For instance, the use of iridium-based photocatalysts has shown promise in the trifluoromethylation of anilines. mdpi.com Similarly, photoinduced methods, including those employing organic photocatalysts or leveraging electron donor-acceptor (EDA) complexes, offer sustainable alternatives for fluoroalkylation. nih.gov

Electrochemical synthesis presents another green alternative, where electrical current drives redox reactions, often eliminating the need for stoichiometric chemical oxidants or reductants. researchgate.net Research into the electrochemical synthesis of fluorinated polyanilines has demonstrated the potential of this technique to control the degree of fluorination. researchgate.net Future work could adapt these principles to the specific synthesis of this compound, potentially offering a highly efficient and controlled manufacturing process.

Biocatalytic Approaches for Fluorination

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. numberanalytics.com While the direct enzymatic incorporation of a trifluoromethyl group onto an aniline ring is a significant challenge, the field of biocatalytic fluorination is rapidly advancing. numberanalytics.comchemrxiv.orgchemrxiv.org Researchers are exploring the directed evolution of enzymes to create novel biocatalysts for C-F bond formation. chemrxiv.orgchemrxiv.orgchemistryviews.org Future research in this area could lead to the development of enzymes capable of regioselectively fluorinating or even trifluoromethylating aniline precursors, providing a highly sustainable route to compounds like this compound. The expansion of existing enzyme substrate scopes and the engineering of biosynthetic pathways to accept fluorinated precursors are also promising avenues. nih.gov

Exploration of Advanced Spectroscopic Techniques

A thorough understanding of the structure, properties, and reaction dynamics of this compound is crucial for its effective application. Advanced spectroscopic techniques offer powerful tools to probe these aspects at an unprecedented level of detail.

High-Resolution Solid-State NMR for Polymorph Characterization

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a compound. jeol.com High-resolution solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing and differentiating between polymorphs. jeol.comnih.gov Future research can utilize ssNMR to investigate the potential polymorphic forms of this compound and its derivatives. This information is critical for ensuring batch-to-batch consistency in industrial production and for understanding the solid-state behavior of the compound. nih.gov

Time-Resolved Spectroscopy for Reaction Intermediates

Understanding the transient species and intermediates formed during a chemical reaction is key to optimizing reaction conditions and improving yields. Time-resolved spectroscopy techniques, such as transient absorption and time-resolved infrared spectroscopy, allow for the direct observation of these short-lived species on timescales ranging from femtoseconds to seconds. wikipedia.orgnih.gov Applying these techniques to the synthesis of this compound, particularly in photoredox and electrochemical reactions, could provide invaluable mechanistic insights. This knowledge can then be used to design more efficient and selective synthetic protocols.

Integration of Machine Learning and AI in Predictive Synthesis and Property Prediction

Scientific Article on this compound Remains Elusive Due to Lack of Available Research

A comprehensive review of scientific literature reveals a significant scarcity of specific research data for the chemical compound This compound . Despite extensive searches for its synthesis, chemical properties, and applications, particularly concerning its potential for unexpected reactivity and as a precursor for new fluorination reagents, there is a notable absence of dedicated scholarly articles, patents, or detailed experimental findings.

This lack of available information prevents the construction of a thorough and scientifically accurate article that adheres to the requested detailed outline. The specific data required to populate sections on synthesis, detailed research findings, and future research directions, including investigations into unique reactivity patterns and its role in developing novel fluorination agents, is not present in the public domain or indexed scientific databases.

Information is available for related compounds, such as isomers like 4-iodo-3-(trifluoromethyl)aniline (B136652) and other trifluoromethylaniline derivatives. For instance, methods for the synthesis of related structures often involve the trifluoroacetylation of the corresponding aniline followed by further modifications. The reactivity of the iodo- and trifluoromethyl- substituents on the aniline ring is generally understood within the principles of organic chemistry, suggesting potential for cross-coupling reactions at the iodo-position and modification of the N-trifluoromethyl group. However, without specific studies on this compound, any discussion on its specific reactivity, selectivity, and potential applications would be speculative and not based on established scientific findings.

Similarly, while the development of new fluorination reagents is an active area of research, and functionalized anilines can serve as precursors, there is no specific mention of this compound in this context within the available literature. Discussions on unexpected reactivity patterns are also absent for this particular molecule.

Therefore, until dedicated research on this compound is published and made accessible, a detailed and authoritative article as per the user's request cannot be generated.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.